molecular formula C22H17BrCl2N2O3 B5132486 N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide

N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide

Cat. No. B5132486
M. Wt: 508.2 g/mol
InChI Key: AVRMJCRMHSTWOL-UHFFFAOYSA-N
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Description

N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor with various biological activities. It was first synthesized in 2001 by Bayer AG and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

BAY 11-7082 exerts its biological effects by covalently modifying the cysteine residues of the NF-κB essential modulator (NEMO), a regulatory subunit of the IκB kinase (IKK) complex. This modification prevents the activation of IKK, which in turn inhibits the phosphorylation and subsequent degradation of IκBα, a negative regulator of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and unable to translocate to the nucleus to activate its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes involved in immune and inflammatory responses, as well as cell cycle regulation and DNA damage repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which allows for the study of this pathway in isolation. However, its covalent modification of NEMO can also lead to off-target effects and potential toxicity. Additionally, the irreversible nature of its inhibition may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of BAY 11-7082. One area of interest is the development of more selective inhibitors that target specific components of the NF-κB pathway. Another potential direction is the exploration of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Finally, the use of BAY 11-7082 as a tool for studying NF-κB signaling in vivo and in complex biological systems remains an area of active research.

Synthesis Methods

The synthesis of BAY 11-7082 involves a multi-step process that includes the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the boronic acid ester, which is subsequently coupled with 2,4-dichlorobenzoyl chloride to form the final product.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses, as well as cell survival and proliferation.

properties

IUPAC Name

3-bromo-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrCl2N2O3/c1-2-30-20-9-6-13(10-18(20)23)21(28)26-15-4-3-5-16(12-15)27-22(29)17-8-7-14(24)11-19(17)25/h3-12H,2H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRMJCRMHSTWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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